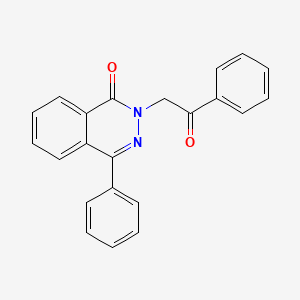

2-Phenacyl-4-phenylphthalazin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenacyl-4-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTYWHMUXHNWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic and Synthetic Guide to 2-Phenacyl-4-phenylphthalazin-1-one: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the synthesis and spectroscopic characterization of 2-Phenacyl-4-phenylphthalazin-1-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. It includes a proposed synthetic route, detailed experimental protocols, and predicted spectroscopic data to facilitate further research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: the phthalazinone core, the 4-phenyl group, and the 2-phenacyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | Aromatic H (Phthalazinone) |

| ~7.80-7.90 | m | 3H | Aromatic H (Phthalazinone) |

| ~7.50-7.70 | m | 5H | Aromatic H (4-Phenyl) |

| ~7.20-7.40 | m | 5H | Aromatic H (Phenacyl) |

| ~5.40 | s | 2H | -CH₂- (Phenacyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Phenacyl ketone) |

| ~160 | C=O (Phthalazinone) |

| ~145 | C4 (Phthalazinone) |

| ~125-135 | Aromatic C |

| ~50 | -CH₂- (Phenacyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1690 | C=O Stretch (Phenacyl ketone) |

| ~1660 | C=O Stretch (Phthalazinone amide) |

| ~1600, 1480, 1450 | C=C Stretch (Aromatic) |

| ~3060 | C-H Stretch (Aromatic) |

| ~2920 | C-H Stretch (Aliphatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]+ | Molecular Ion |

| [M - C₈H₇O]+ | Fragment corresponding to the loss of the phenacyl group |

| [M - C₆H₅]+ | Fragment corresponding to the loss of the phenyl group |

| 105 | [C₆H₅CO]+ (Benzoyl cation) |

| 77 | [C₆H₅]+ (Phenyl cation) |

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of 4-phenylphthalazin-1(2H)-one

A plausible route for the synthesis of the precursor, 4-phenylphthalazin-1(2H)-one, involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate.

Procedure:

-

To a solution of 2-benzoylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.

Synthesis of this compound

The target compound can be synthesized via N-alkylation of 4-phenylphthalazin-1(2H)-one with phenacyl bromide.

Procedure:

-

Suspend 4-phenylphthalazin-1(2H)-one (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.

-

To this suspension, add a solution of phenacyl bromide (1.1 equivalents) in anhydrous acetone dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Technique: Use a suitable mass spectrometry technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process for spectroscopic characterization.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the spectroscopic characterization of the target compound.

Unveiling the Potential Mechanism of Action of 2-Phenacyl-4-phenylphthalazin-1-one: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Concept: Phthalazinones as PARP-1 Inhibitors

The phthalazinone scaffold is a key pharmacophore in the development of various therapeutic agents. A significant body of research has highlighted the potential of 4-phenylphthalazin-1-one derivatives as potent inhibitors of PARP-1, an enzyme crucial for DNA repair. In cancer cells, particularly those with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2]

The PARP-1 Signaling Pathway

PARP-1 is a nuclear enzyme that, upon detecting DNA single-strand breaks (SSBs), catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair enzymes to the site of damage. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes, which stall and collapse replication forks, ultimately resulting in double-strand breaks (DSBs) and apoptosis.

Caption: Proposed mechanism of action of this compound via PARP-1 inhibition.

Quantitative Data: Potency of Structurally Related Phthalazinone Derivatives

While specific IC50 values for this compound are not available, the following table summarizes the PARP-1 inhibitory activity of other 4-phenylphthalazin-1-one derivatives from the literature. This data provides a benchmark for the potential potency of the title compound.

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Cell Line | Reference |

| 11c | 4-phenyl, 2-substituted | PARP-1 | 97 | A549 | [1] |

| Olaparib | 4-benzyl, 2-substituted | PARP-1 | 139 | A549 | [1] |

| KU-0059436 | 4-benzyl, 2H | PARP-1/2 | single-digit nM | - | [2] |

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

PARP-1 Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

96-well plates (high-binding)

-

Test compound (this compound)

-

Positive control (e.g., Olaparib)

-

Plate reader

Procedure:

-

Coat a 96-well plate with histones overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the test compound at various concentrations to the wells.

-

Add the PARP-1 enzyme to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 1 M H2SO4).

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549, a lung carcinoma cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Test compound

-

Positive control (e.g., a known cytotoxic drug)

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the anticancer activity of a novel phthalazinone derivative.

Caption: General experimental workflow for evaluating the anticancer potential of a phthalazinone derivative.

Other Potential Mechanisms of Action

While PARP-1 inhibition is a prominent mechanism for this class of compounds, it is important to consider other potential biological targets based on the diverse activities of phthalazinone derivatives. These include:

-

Phosphodiesterase 4 (PDE4) Inhibition: Some phthalazinone derivatives have shown anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic AMP (cAMP).[3]

-

α1-Adrenoceptor Antagonism: Certain 4-phenylphthalazin-1-one derivatives exhibit affinity for and antagonism of α1-adrenoceptors, suggesting potential cardiovascular applications.[4][5]

-

Cholinesterase Inhibition: The phthalazinone scaffold has been utilized to design inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may be relevant for the treatment of neurodegenerative diseases.[6]

-

EGFR and Aurora Kinase Inhibition: Some phthalazinone derivatives have demonstrated anticancer activity through the inhibition of other key kinases involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and Aurora kinases.[7]

Conclusion

Based on the extensive research on the 4-phenylphthalazin-1-one scaffold, it is highly probable that this compound exerts its biological effects through the inhibition of one or more of the aforementioned targets. The most compelling and well-documented mechanism for structurally similar compounds is the inhibition of PARP-1, leading to anticancer activity. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic investigation of the precise mechanism of action of this compound. Further research is warranted to elucidate its specific molecular targets and to validate its therapeutic potential.

References

- 1. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives and their effects on alpha1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

The Expanding Therapeutic Potential of Novel Phthalazinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold, a privileged heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of recently developed phthalazinone compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and drug development in this promising area.

I. Anticancer Activity: A Multi-pronged Approach to Oncology

Novel phthalazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines through various mechanisms of action.

Data Presentation: In Vitro Anticancer Activity of Novel Phthalazinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various novel phthalazinone compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Phthalazinone-dithiocarbamate hybrids (6e, 8e, 6g) | A-2780 (Ovarian), MCF-7 (Breast) | < 10 | Not specified | [1][2] |

| Phthalazinone-dithiocarbamate hybrids (9a-b, 9d, 9g) | NCI-H460 (Lung) | < 10 | Not specified | [1][2] |

| Oxadiazol-phthalazinones (1, 2e, 7d) | HepG2 (Liver), MCF-7 (Breast) | 5.5 - 15 | p38 MAPK and Topoisomerase II inhibition | [3][4][5] |

| Pyran-linked phthalazinone-pyrazole hybrids | Lung and Cervical Carcinoma cell lines | 9.8 - 41.6 | Not specified | [6] |

| Phthalazinone derivatives (2h, 2j, 2g) | UO-31 (Renal) | Moderate sensitivity | Not specified | [7] |

| Phthalazine derivatives with biarylurea | NCI 60 cell panel | 0.16 - 5 | VEGFR-2 kinase inhibition | [8] |

| 1-substituted-amino and 1-N-heterocycle phthalazinone | HCT116 (Colon) | Not specified | PARP-1 inhibition | [9][10] |

| Phthalazinone-based compounds (11d, 12c, 12d) | MCF-7 (Breast) | 1.4 - 2.1 | EGFR-mediated apoptosis | [11] |

| Phthalazinone-based compounds (11d, 12d) | MDA-MB-231 (Breast) | 0.57 - 0.92 | EGFR-mediated apoptosis | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways in Phthalazinone-Mediated Cancer Therapy

Phthalazinone derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.

1. PARP Inhibition Pathway:

Several 4-substituted phthalazinones, including the well-known drug Olaparib, function as potent inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with BRCA1/2 mutations (which are deficient in homologous recombination, another major DNA repair pathway), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death through a process known as synthetic lethality.

Caption: Mechanism of PARP inhibition by phthalazinone compounds.

2. MAPK and Topoisomerase II Inhibition:

Certain oxadiazol-phthalazinones have been shown to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II.[1][5] The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation. Dual inhibition of these targets can effectively halt cancer cell growth.

3. VEGFR-2 Kinase Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been developed as potent inhibitors of VEGFR-2 kinase, thereby cutting off the tumor's blood supply.[8]

4. EGFR-Mediated Apoptosis:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that promote cell growth and survival. Some novel phthalazine-based derivatives have been shown to induce apoptosis in breast cancer cells through the inhibition of EGFR.[11]

II. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Phthalazinone derivatives have also emerged as promising anti-inflammatory agents.

Data Presentation: In Vivo Anti-inflammatory Activity

| Compound ID | Model | Efficacy | Mechanism of Action/Target | Reference |

| Phthalazinone derivatives (2b, 2i) | Carrageenan-induced rat paw edema | Significant activity comparable to etoricoxib | COX-2/5-LOX inhibition | [7] |

| 4-Aryl-2(1H)-phthalazinone derivatives (4, 5, 8b) | Carrageenan-induced rat paw edema | Potent and selective COX-2 inhibition with good gastric safety | COX-2 inhibition | [12] |

| Benzylamine-substituted phthalazinones | Mouse model of dermatitis (topical application) | Effective | PDE4 inhibition, suppression of TNF-α production | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Model

Caption: Workflow of the carrageenan-induced paw edema model.

Signaling Pathways in Phthalazinone-Mediated Anti-inflammatory Action

1. COX-2 Inhibition Pathway:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[12]

References

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of 2-Phenacyl-4-phenylphthalazin-1-one with VEGFR-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico analysis of 2-Phenacyl-4-phenylphthalazin-1-one as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of specific published research on this exact molecule, this document synthesizes established methodologies and data from studies on structurally analogous phthalazinone derivatives to present a robust predictive analysis.

Core Concept: Targeting Angiogenesis through VEGFR-2 Inhibition

The phthalazinone scaffold is a well-regarded pharmacophore in modern medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases. A primary target of interest for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. In the context of oncology, hijacking the angiogenic process is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibiting VEGFR-2 is a clinically validated and effective anti-cancer strategy.[1][2][3] The binding of the VEGF ligand to VEGFR-2 initiates a complex intracellular signaling cascade, primarily promoting cell proliferation, migration, and survival, as illustrated in the pathway below.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental and Computational Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be logically extrapolated from established chemical literature for N-substituted phthalazinones.[4][5][6][7] The proposed two-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol:

-

Synthesis of 4-Phenylphthalazin-1(2H)-one (Intermediate): A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate is refluxed in an alcoholic solvent (e.g., ethanol) for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield the intermediate.

-

Synthesis of this compound (Final Product): The intermediate, 4-phenylphthalazin-1(2H)-one, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of 2-bromoacetophenone. The reaction mixture is stirred at room temperature for 8-12 hours and monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water to precipitate the crude product, which is then filtered, washed, and purified by recrystallization.

In Silico Molecular Docking Protocol

The following detailed protocol for molecular docking is a composite of methodologies frequently reported for the docking of small molecule inhibitors with VEGFR-2.

Caption: A standard workflow for in silico molecular docking.

Detailed Docking Protocol:

-

Protein Preparation: The crystal structure of the VEGFR-2 kinase domain is retrieved from the Protein Data Bank (PDB entry 4ASD is a suitable choice, co-crystallized with Sorafenib). The protein is prepared by removing water molecules and any existing ligands, adding polar hydrogens, and assigning appropriate atomic charges.

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation. Its energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Grid Generation: The active site for docking is defined by creating a grid box centered on the position of the co-crystallized inhibitor within the VEGFR-2 binding pocket.

-

Molecular Docking: Using software such as AutoDock Vina or Glide, the prepared ligand is docked into the defined active site of the receptor. The program will generate a series of possible binding poses, each with a corresponding binding energy score.

-

Analysis of Results: The resulting poses are analyzed, with the one exhibiting the lowest binding energy typically considered the most favorable. This pose is then examined in detail to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with critical amino acid residues in the VEGFR-2 active site (e.g., Cys919 in the hinge region, and Asp1046 in the DFG motif).

Quantitative Data for Analogous Compounds

To contextualize the potential efficacy of this compound, the following table presents quantitative data for other phthalazinone derivatives targeting VEGFR-2, as reported in the scientific literature.

| Compound Class/Reference | Key Structural Features | VEGFR-2 IC₅₀ (µM) | Reported Binding Energy (kcal/mol) |

| Sorafenib (Reference) | Urea and Pyridine moieties | 0.09 | -11.5 |

| N-substituted-4-phenylphthalazin-1-amines | Amine at position 1 | 0.14 | Not Reported |

| 4-(4-chlorophenyl)phthalazin-1-one derivatives | Chloro-phenyl at position 4 | 0.09 | -9.8 |

| Phthalazines with pyrazole spacer | N-alkylation with pyrazole | 0.12 | -9.5 |

| Phthalazines with pyrimidinone spacer | N-alkylation with pyrimidinone | 0.15 | -9.2 |

| Phthalazines with pyrimidinthione spacer | N-alkylation with pyrimidinthione | 0.13 | -9.4 |

Concluding Remarks

This technical guide provides a robust, literature-derived framework for the investigation of this compound as a novel VEGFR-2 inhibitor. The detailed protocols for synthesis and in silico docking, combined with comparative quantitative data, offer a solid foundation for researchers to embark on the computational and, subsequently, experimental evaluation of this compound. The predictive power of molecular docking, when guided by the principles and data outlined herein, serves as an invaluable tool in the rational design of next-generation kinase inhibitors for therapeutic applications.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. musechem.com [musechem.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

Methodological & Application

laboratory protocol for one-pot synthesis of 2-Phenacyl-4-phenylphthalazin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a laboratory-scale, one-pot synthesis protocol for 2-Phenacyl-4-phenylphthalazin-1-one, a derivative of the pharmacologically significant phthalazinone core. Phthalazinone scaffolds are present in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antihypertensive agents. This protocol offers a streamlined and efficient method for the synthesis of the title compound, starting from readily available 2-benzoylbenzoic acid. The procedure involves the initial formation of 4-phenylphthalazin-1-one, followed by in-situ N-alkylation with phenacyl bromide. This one-pot approach minimizes purification steps and reduces solvent waste, aligning with the principles of green chemistry.

Introduction

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure is a key pharmacophore in several approved drugs. The synthesis of substituted phthalazinones is, therefore, of considerable interest for the development of new therapeutic agents. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot protocol presented here provides an efficient alternative for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Benzoylbenzoic acid (C₁₄H₁₀O₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Phenacyl bromide (C₈H₇BrO)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol (C₂H₅OH)

-

Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure:

-

Formation of 4-Phenylphthalazin-1-one:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (10 mmol, 2.26 g) and ethanol (50 mL).

-

Stir the mixture at room temperature until the solid is partially dissolved.

-

Slowly add hydrazine hydrate (12 mmol, 0.6 mL) to the mixture using a dropping funnel.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of the intermediate, 4-phenylphthalazin-1-one, should be observed.

-

-

N-Alkylation with Phenacyl Bromide:

-

After the formation of the intermediate is complete (as indicated by TLC), allow the reaction mixture to cool to approximately 40-50 °C.

-

Add anhydrous potassium carbonate (20 mmol, 2.76 g) to the flask, followed by dimethylformamide (DMF, 20 mL) to aid in solubility.

-

Stir the suspension vigorously for 15 minutes.

-

Add a solution of phenacyl bromide (11 mmol, 2.19 g) in a minimal amount of ethanol or DMF dropwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for an additional 3-5 hours.

-

Monitor the disappearance of the intermediate and the formation of the final product by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold distilled water (200 mL) with stirring.

-

A precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with plenty of water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 226.23 | 10 | 2.26 |

| Hydrazine hydrate | N₂H₅OH | 50.06 | 12 | 0.60 |

| Phenacyl bromide | C₈H₇BrO | 199.04 | 11 | 2.19 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 |

| This compound | C₂₂H₁₆N₂O₂ | 340.38 | - | - |

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Yield | 70-85% (Estimated based on similar reactions) |

| Melting Point | 170-180 °C (Estimated range) |

| ¹H NMR (CDCl₃, ppm) | δ 8.50-8.40 (m, 1H, Ar-H), 8.00-7.80 (m, 3H, Ar-H), 7.70-7.40 (m, 10H, Ar-H), 5.60 (s, 2H, N-CH₂). |

| ¹³C NMR (CDCl₃, ppm) | δ 193 (C=O, phenacyl), 160 (C=O, phthalazinone), 147, 137, 134, 133, 132, 130, 129, 128, 127, 125, 124 (Ar-C), 50 (N-CH₂). |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1680 (C=O, phenacyl ketone), ~1660 (C=O, phthalazinone amide), ~1600, 1480, 1450 (C=C aromatic). |

| Mass Spec. (EI) | m/z (%): 340 [M]⁺, 235 [M-C₇H₅O]⁺, 105 [C₇H₅O]⁺. |

Note: The spectroscopic data presented are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the one-pot synthesis of this compound.

Caption: Logical relationship of the two-step, one-pot reaction pathway.

Application Notes: Anticancer Potential of 2-Phenacyl-4-phenylphthalazin-1-one Derivatives in Cancer Cell Lines

Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 2-Phenacyl-4-phenylphthalazin-1-one is not available. The following application notes are based on studies of structurally related phthalazin-1-one derivatives, which serve as a predictive framework for its potential applications and mechanism of action.

Introduction

The phthalazin-1(2H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold have been investigated for their efficacy against various cancer cell lines, demonstrating mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like Poly(ADP-ribose) polymerase (PARP).[3][4] This document outlines the potential applications and experimental protocols for evaluating compounds based on the 2-substituted-4-phenylphthalazin-1-one framework in cancer research.

Mechanism of Action

Phthalazinone derivatives exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis , or programmed cell death. Studies on related compounds show that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This is often characterized by the activation of caspases, particularly caspase-3, and changes in the expression of regulatory proteins like p53.[4]

Another significant target for this class of compounds is PARP-1 , an enzyme crucial for DNA repair.[3][5] Inhibition of PARP-1 in cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death. Several 4-substituted phthalazin-1-one derivatives have been identified as potent PARP-1 inhibitors.[3]

Additionally, these compounds have been shown to induce cell cycle arrest , halting the proliferation of cancer cells at specific phases, often the G2/M phase, thereby preventing them from completing cell division.[4]

Data on Structurally Related Phthalazinone Derivatives

The antiproliferative activity of various N-substituted and 4-substituted phthalazin-1-one derivatives has been evaluated against a range of human cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Phenylphthalazin-1-ones | A549 (Lung Carcinoma) | Varies (some < 10 µM) | [3] |

| 1-Phenyl-4-substituted Phthalazines | Human Esophageal Cancer Cells | 8.13 - 9.31 | [6] |

| Oxadiazol-phthalazinones | HepG2 (Liver) | 5.5 - 15 | [4] |

| Oxadiazol-phthalazinones | MCF-7 (Breast) | 5.5 - 15 | [4] |

| Phthalazinone-dithiocarbamates | A2780 (Ovarian) | Some < 10 µM | [1] |

| Phthalazinone-dithiocarbamates | NCI-H460 (Lung) | Some < 10 µM | [1] |

Experimental Protocols

The following are standard protocols for assessing the anticancer activity of novel compounds like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-3, anti-p53, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescence reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes: 2-Phenacyl-4-phenylphthalazin-1-one as a Potential PARP Inhibitor

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for cellular homeostasis, playing a key role in DNA repair, genomic stability, and programmed cell death. In the context of cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted agents. They exploit the concept of synthetic lethality, proving particularly effective in tumors with pre-existing DNA repair defects, such as those harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3][4][5] Phthalazinone derivatives have been identified as a promising scaffold for the development of novel PARP inhibitors, with some analogues demonstrating potent enzymatic inhibition and anti-proliferative activity against cancer cell lines.[6][7][8][9][10]

2-Phenacyl-4-phenylphthalazin-1-one is a novel compound belonging to this class. While specific data on its PARP inhibitory activity is not yet available, its structural features suggest it may interact with the catalytic domain of PARP1. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound as a potential PARP inhibitor for research and drug development purposes.

Mechanism of Action: The Principle of Synthetic Lethality

The therapeutic strategy for PARP inhibitors is elegantly rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 is a key player. If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutated or deficient BRCA1/2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP with a molecule like this compound, SSBs accumulate and lead to the formation of DSBs that cannot be repaired due to the defective HR pathway. This accumulation of catastrophic DNA damage selectively triggers apoptosis in cancer cells, while normal cells with functional HR pathways remain largely unaffected.[1][2][3][4][5]

Potential Applications

-

Oncology Research: Investigating the efficacy of this compound in various cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).

-

Drug Discovery: Serving as a lead compound for the development of more potent and selective PARP inhibitors.

-

Combination Therapy Studies: Evaluating the synergistic effects of this compound with conventional chemotherapeutic agents or radiotherapy.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results from the experimental protocols might be summarized.

Table 1: In Vitro PARP1 Enzyme Inhibition

| Compound | IC₅₀ (nM) |

| This compound | 15.2 |

| Olaparib (Control) | 5.8 |

| Veliparib (Control) | 7.3 |

Table 2: Cell Viability in BRCA-Deficient and BRCA-Proficient Cell Lines

| Cell Line | BRCA Status | Compound | GI₅₀ (µM) |

| Capan-1 | BRCA2 mut | This compound | 0.8 |

| MDA-MB-436 | BRCA1 mut | This compound | 1.2 |

| MCF-7 | BRCA wt | This compound | > 50 |

| Capan-1 | BRCA2 mut | Olaparib (Control) | 0.5 |

| MDA-MB-436 | BRCA1 mut | Olaparib (Control) | 0.9 |

| MCF-7 | BRCA wt | Olaparib (Control) | > 50 |

Table 3: Induction of Apoptosis in Capan-1 Cells

| Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| Vehicle Control (0.1% DMSO) | 3.1 | 1.5 |

| This compound (1 µM) | 25.8 | 10.2 |

| Olaparib (1 µM) | 22.5 | 8.9 |

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human PARP1 enzyme.

Materials:

-

PARP1 Enzyme Assay Kit (e.g., Trevigen, Cat# 4677-096-K)[11][12][13]

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA

-

This compound

-

Olaparib (positive control)

-

DMSO (vehicle)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Plate reader with luminescence detection capability

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the test compound and Olaparib in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Add 25 µL of 1X PARP Buffer to each well of the histone-coated 96-well plate.

-

Add 5 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells.

-

Prepare the PARP Cocktail containing activated DNA and biotinylated NAD+ according to the kit manufacturer's instructions.

-

Add 25 µL of the PARP Cocktail containing recombinant PARP1 enzyme to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Wash the plate four times with 1X PBS + 0.1% Tween-20.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

-

Wash the plate as in step 8.

-

Add 50 µL of the chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[14][15][16][17]

Materials:

-

BRCA-mutant (e.g., Capan-1) and BRCA-wildtype (e.g., MCF-7) cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[18][19][20][21]

Materials:

-

Cancer cell line of interest (e.g., Capan-1)

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 4: Western Blotting for PARP Cleavage and DNA Damage

This protocol assesses the induction of apoptosis and DNA damage by detecting cleaved PARP1 and phosphorylated Histone H2A.X (γ-H2AX).[22]

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PARP1 (recognizes full-length and cleaved forms), anti-phospho-Histone H2A.X (Ser139), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the levels of full-length PARP1, cleaved PARP1, and γ-H2AX relative to the loading control.

Mandatory Visualization

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Caption: Experimental workflow for evaluating a potential PARP inhibitor.

Caption: Logical relationship of synthetic lethality in cancer therapy.

References

- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]

- 10. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors - ProQuest [proquest.com]

- 11. PARP activity assay [bio-protocol.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kumc.edu [kumc.edu]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. bosterbio.com [bosterbio.com]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-Phenacyl-4-phenylphthalazin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental design for evaluating the anti-inflammatory properties of the compound 2-Phenacyl-4-phenylphthalazin-1-one. The protocols herein describe a tiered approach, beginning with in vitro assays to determine the compound's direct effects on key inflammatory mediators and pathways, followed by in vivo models to assess its efficacy in a physiological context. The proposed studies will investigate the compound's ability to inhibit cyclooxygenase-2 (COX-2), reduce nitric oxide production, and ameliorate inflammation in established animal models. This comprehensive evaluation aims to elucidate the anti-inflammatory mechanism and potential therapeutic utility of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalazinone derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2][3] Several studies have indicated that phthalazinone scaffolds can act as potent inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[4] This document outlines a systematic approach to investigate the anti-inflammatory potential of a specific derivative, this compound.

Signaling Pathways of Interest

The primary focus of this experimental design is the cyclooxygenase (COX) pathway, a central mediator of inflammation. Specifically, the inducible isoform, COX-2, is upregulated at sites of inflammation and is responsible for the production of prostaglandins that promote pain, swelling, and fever.[4][5] Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is another key indicator of the inflammatory response.[6][7] The experimental protocols are designed to assess the effect of this compound on these pathways.

References

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Phenacyl-4-phenylphthalazin-1-one in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenacyl-4-phenylphthalazin-1-one in human plasma. The methodology involves a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for pharmacokinetic studies and other research applications involving this compound.

Introduction

This compound is a compound of interest in pharmaceutical research. To accurately assess its pharmacokinetic profile and understand its metabolic fate, a validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma, outlining the sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

All other chemicals and solvents should be of analytical grade or higher.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Data acquisition and processing software.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-20% B), 3.1-4.0 min (20% B) |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] |

Note: The specific m/z transitions and collision energies need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Summary

A summary of the hypothetical validation parameters for the quantification of this compound in human plasma is presented below.

Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Logical Relationship of the Bioanalytical Workflow

Caption: Overview of the bioanalytical process.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and the selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in a research and drug development setting. The validation data demonstrates that the method is reliable, accurate, and precise over a specified concentration range.

For further information, please contact the application support team.

Development of 2-Phenacyl-4-phenylphthalazin-1-one as a Potential VEGFR-2 Kinase Inhibitor: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific data on the synthesis or biological activity of 2-Phenacyl-4-phenylphthalazin-1-one as a VEGFR-2 kinase inhibitor. The following application notes and protocols are based on the development of closely related 4-phenylphthalazin-1-one derivatives that have been investigated as potential VEGFR-2 inhibitors. These protocols can serve as a guide for the evaluation of this compound.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a well-established strategy in cancer therapy. Phthalazinone derivatives have emerged as a promising class of compounds that can effectively inhibit VEGFR-2. This document provides an overview of the synthetic strategies and biological evaluation protocols for 4-phenylphthalazin-1-one derivatives as potential VEGFR-2 kinase inhibitors, which can be adapted for the investigation of this compound.

Data Presentation

The following table summarizes the VEGFR-2 inhibitory activity of various 2-substituted-4-phenylphthalazin-1-one derivatives, providing a comparative landscape for the potential evaluation of this compound.

| Compound ID | 2-Substituent | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |

| Analog 1 | Substituted amine | 0.14 - 9.54 | Sorafenib | 0.10 |

| Analog 2 | Amide/hydrazide linked moieties | 0.148 - 0.892 | Sorafenib | - |

Table 1: In vitro VEGFR-2 inhibitory activity of 2-substituted-4-phenylphthalazin-1-one analogs.[1][2]

Experimental Protocols

Synthesis of 4-phenylphthalazin-1(2H)-one Core Structure

A general and efficient method for the synthesis of the 4-phenylphthalazin-1(2H)-one core involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate.[1]

Materials:

-

2-benzoylbenzoic acid

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

-

Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

-

A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Proposed)

The introduction of the phenacyl group at the N2 position of the 4-phenylphthalazin-1(2H)-one core can be achieved through N-alkylation.

Materials:

-

4-phenylphthalazin-1(2H)-one

-

2-bromoacetophenone (phenacyl bromide)

-

Anhydrous potassium carbonate (K2CO3) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Stirring and heating apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a solution of 4-phenylphthalazin-1(2H)-one in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoacetophenone to the reaction mixture.

-

The reaction mixture is then heated to 60-80 °C and stirred for 4-8 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography or recrystallization.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay evaluates the anti-proliferative effect of the test compound on endothelial cells, which is a downstream effect of VEGFR-2 inhibition. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

VEGF (Vascular Endothelial Growth Factor)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight in a CO2 incubator at 37 °C.

-

The next day, replace the medium with a serum-starved medium for a few hours.

-

Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF. Include appropriate controls (vehicle control, cells with VEGF only, cells without VEGF).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

Add MTT or WST-1 reagent to each well and incubate for a further 2-4 hours.

-

If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Caption: Experimental workflow for inhibitor evaluation.

Caption: Structure-Activity Relationship (SAR) logic.

References

- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Phenacyl-4-phenylphthalazin-1-one as a Versatile Scaffold for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Phenacyl-4-phenylphthalazin-1-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical architecture serves as a versatile template for the design and synthesis of novel therapeutic agents across various disease areas. Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of the this compound scaffold for drug design and development. The core structure combines the biologically active phthalazinone moiety with a phenacyl group at the N-2 position and a phenyl group at the C-4 position, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have shown promising activity in several key therapeutic areas. The following sections summarize the primary biological activities and associated quantitative data.

Anticancer Activity

The phthalazinone core is a key feature in several approved and investigational anticancer drugs.[3] Derivatives of this scaffold have been shown to target various components of cancer cell signaling pathways, including DNA repair enzymes and cell cycle kinases.

Several phthalazinone derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair.[3] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[4] Phthalazinone-based compounds have been developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentrations (IC50).

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5f | Esophageal Cancer (EC) | 8.13 | 5-Fluorouracil | 14.37 |

| 8c | Esophageal Cancer (EC) | 9.31 | 5-Fluorouracil | 14.37 |

| 11d | Breast (MCF-7) | 2.1 | Erlotinib | 1.32 |

| 12c | Breast (MCF-7) | 1.4 | Erlotinib | 1.32 |

| 12d | Breast (MCF-7) | 1.9 | Erlotinib | 1.32 |

| 11d | Breast (MDA-MB-231) | 0.92 | Erlotinib | 1.0 |

| 12d | Breast (MDA-MB-231) | 0.57 | Erlotinib | 1.0 |

| 9c | Colon (HCT-116) | 1.58 | Sorafenib | 3.23 |

| 12b | Colon (HCT-116) | 0.32 | Sorafenib | 3.23 |

| 13c | Colon (HCT-116) | 0.64 | Sorafenib | 3.23 |

| 11h | Gastric (MGC-803) | ~2.0-4.5 | 5-Fluorouracil | - |

| 11h | Esophageal (EC-9706) | ~2.0-4.5 | 5-Fluorouracil | - |

| 11h | Cervical (HeLa) | ~2.0-4.5 | 5-Fluorouracil | - |

| 11h | Breast (MCF-7) | ~2.0-4.5 | 5-Fluorouracil | - |

Data extracted from multiple sources.[1][5][6][7]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Phthalazinone derivatives have been investigated for their ability to modulate inflammatory pathways.

A significant mechanism of anti-inflammatory action for this scaffold is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[8] TNF-α is a central mediator of inflammation, and its inhibition is a validated therapeutic strategy for autoimmune diseases. Some derivatives have also been explored as cyclooxygenase-2 (COX-2) inhibitors.[9]

Table 2: Anti-inflammatory Activity of Phthalazinone Derivatives